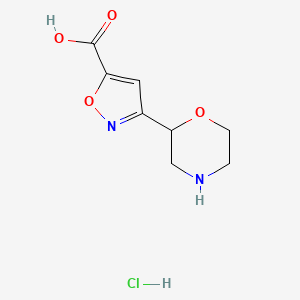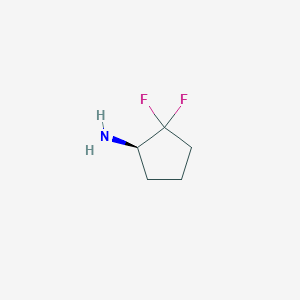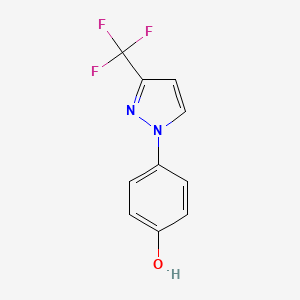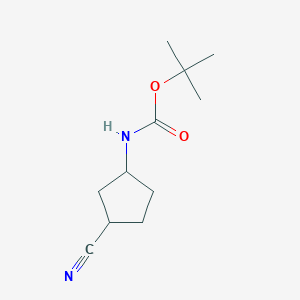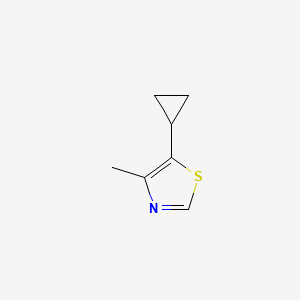
5-Cyclopropyl-4-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-methyl-1,3-thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-halogen-2-acetylpropyl alcohol with thioformamide can yield the desired thiazole compound. Another method involves the reaction of 2-methyl-2,3-dichloro-4,5-dihydrofuran with thioformamide .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and minimize costs. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of raw materials.
化学反応の分析
Types of Reactions
5-Cyclopropyl-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: MnO2, CrO3, NaOCl
Reduction: LiAlH4, NaBH4, Red-Al
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-Cyclopropyl-4-methyl-1,3-thiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Cyclopropyl-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The aromaticity and electron-rich nature of the thiazole ring allow it to participate in various biochemical reactions. For instance, it can inhibit enzymes or interact with receptors, leading to its biological effects . The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Oxazole: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
5-Cyclopropyl-4-methyl-1,3-thiazole is unique due to its specific substitutions, which impart distinct chemical and biological properties. The cyclopropyl group adds strain and reactivity, while the methyl group influences the compound’s electronic distribution and steric effects .
特性
分子式 |
C7H9NS |
|---|---|
分子量 |
139.22 g/mol |
IUPAC名 |
5-cyclopropyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H9NS/c1-5-7(6-2-3-6)9-4-8-5/h4,6H,2-3H2,1H3 |
InChIキー |
JDSDDTOPNMLUDE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)

![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)


